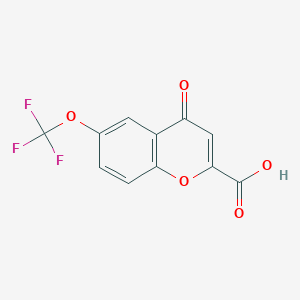
6-Trifluoromethoxychromone-2-carboxylic acid
Overview
Description
6-Trifluoromethoxychromone-2-carboxylic acid is a chemical compound with the molecular formula C11H5F3O5. It is a derivative of chromone, a class of compounds known for their diverse pharmacological properties. The presence of the trifluoromethoxy group in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Trifluoromethoxychromone-2-carboxylic acid can be achieved through several methods. One common approach involves the use of microwave-assisted reactions, which have been shown to improve yields and reduce reaction times. For instance, the synthesis may involve the addition of ethyl oxalate and a base, followed by the addition of hydrochloric acid . The optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions. The use of microwave-assisted synthesis is particularly advantageous in an industrial setting due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-Trifluoromethoxychromone-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
6-Trifluoromethoxychromone-2-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Trifluoromethoxychromone-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its ability to interact with biological molecules, potentially leading to various pharmacological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
6-Fluorochromone-2-carboxylic acid: Similar in structure but with a fluorine atom instead of the trifluoromethoxy group.
6-Bromochromone-2-carboxylic acid: Contains a bromine atom, which imparts different chemical properties.
Uniqueness
6-Trifluoromethoxychromone-2-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which significantly alters its chemical reactivity and biological activity compared to other chromone derivatives. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-oxo-6-(trifluoromethoxy)chromene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3O5/c12-11(13,14)19-5-1-2-8-6(3-5)7(15)4-9(18-8)10(16)17/h1-4H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSSGAQQBKUUGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=O)C=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-chloro-6-fluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2859730.png)
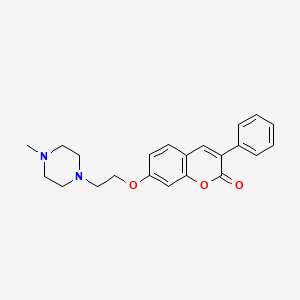
![2-{1-[(naphthalen-1-yl)methyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2859733.png)
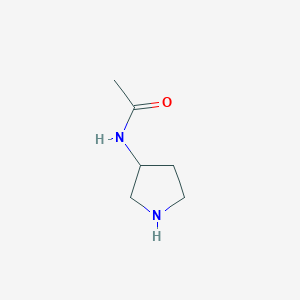
![5-(3-chloro-4-methylphenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2859736.png)
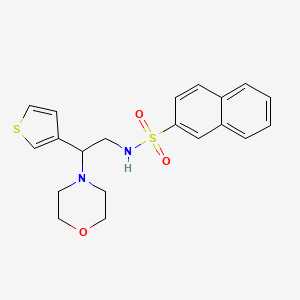
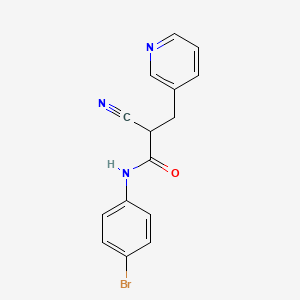
![1-(4-Methoxyphenyl)-4-[2-phenyl-2-({[3-(trifluoromethyl)benzoyl]oxy}imino)ethyl]piperazine](/img/structure/B2859740.png)
![2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylthio]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B2859741.png)
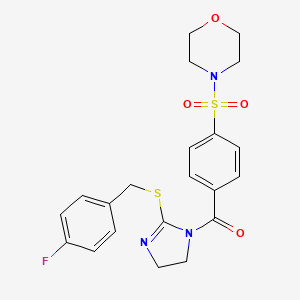

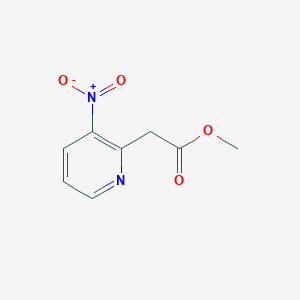
![1-(4-chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2859749.png)

